α-Glucosidase Inhibitory Activity: Scaffold Validation for Diabetes and Metabolic Disorder Research
Derivatives based on the 5-bromo-7-carbo-substituted indazole scaffold (of which Methyl 5-bromo-1H-indazole-7-carboxylate is the core building block) demonstrated α-glucosidase inhibitory activity with IC₅₀ values ranging from 0.50 to 51.51 μM for 7-aryl/arylvinyl series (3a–k) and 0.42 to 23.71 μM for 7-arylethynyl series (4a–f), compared to the standard drug acarbose (IC₅₀ = 0.82 μM) [1]. This indicates that certain derivatives achieve potency comparable to or exceeding the clinical comparator, validating the scaffold's utility for medicinal chemistry optimization.
| Evidence Dimension | α-Glucosidase enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Scaffold derivatives: IC₅₀ range 0.50–51.51 μM (series 3a–k); 0.42–23.71 μM (series 4a–f) |
| Comparator Or Baseline | Acarbose: IC₅₀ = 0.82 μM |
| Quantified Difference | Best-in-series derivatives achieve IC₅₀ values as low as 0.42–0.50 μM, representing approximately 1.6- to 2.0-fold improved potency versus acarbose |
| Conditions | In vitro enzymatic assay using α-glucosidase; DPPH radical scavenging assay for antioxidant assessment |
Why This Matters
This scaffold-level validation provides scientific justification for procuring the 5-bromo-7-carboxylate building block over alternative indazole regioisomers that lack comparable published activity data in this therapeutically relevant assay system.
- [1] Mphahlele MJ, Magwaza NM, Gildenhuys S, Setshedi IB. Synthesis, α-glucosidase inhibition and antioxidant activity of the 7-carbo-substituted 5-bromo-3-methylindazoles. Bioorg Chem. 2020 Apr;97:103702. doi: 10.1016/j.bioorg.2020.103702. View Source
